Benzoxazole, 2-fluoro-

Medicinal chemistry logP optimization physicochemical property comparison

Benzoxazole, 2-fluoro- (CAS 66910-88-1, C7H4FNO, MW 137.11 g/mol) is the 2‑fluorinated congener of the benzoxazole heterocycle [REFS‑1]. It functions primarily as an activated electrophilic building block for introducing the benzoxazol‑2‑yl moiety via nucleophilic displacement of the fluorine atom.

Molecular Formula C7H4FNO
Molecular Weight 137.11 g/mol
CAS No. 66910-88-1
Cat. No. B14467494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoxazole, 2-fluoro-
CAS66910-88-1
Molecular FormulaC7H4FNO
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)F
InChIInChI=1S/C7H4FNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
InChIKeyIZTDMTYRMBZHLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy Benzoxazole, 2-fluoro- (CAS 66910-88-1): Baseline Identity and Comparator Landscape for Scientific Procurement


Benzoxazole, 2-fluoro- (CAS 66910-88-1, C7H4FNO, MW 137.11 g/mol) is the 2‑fluorinated congener of the benzoxazole heterocycle [REFS‑1]. It functions primarily as an activated electrophilic building block for introducing the benzoxazol‑2‑yl moiety via nucleophilic displacement of the fluorine atom. The closest structural and functional analogs are the corresponding 2‑halobenzoxazoles (2‑chloro‑, 2‑bromo‑) and the non‑halogenated 2‑methylbenzoxazole. Unlike its chloro‑ and bromo‑ counterparts, the 2‑fluoro derivative exhibits a unique combination of heightened electrophilicity, amplified by the benzoxazole ring itself, and a comparatively lower logP that renders it the preferred choice whenever both reactivity and polarity must be simultaneously optimized in a synthetic sequence.

Why 2‑Chloro‑, 2‑Bromo‑, or 2‑Methyl‑benzoxazole Cannot Simply Replace 2‑Fluoro‑benzoxazole in Demanding Synthetic Protocols


Although all 2‑halobenzoxazoles are capable of undergoing nucleophilic aromatic substitution (SNAr), the 2‑fluoro derivative is fundamentally differentiated by the combination of fluorine’s strong electron‑withdrawing effect and its superior leaving‑group ability in Meisenheimer‑complex‑mediated pathways [REFS‑1][REFS‑2]. In practical terms, this translates to faster reaction rates with diverse nucleophiles under milder conditions than 2‑chloro‑ or 2‑bromo‑benzoxazole requires. In addition, the substantially lower lipophilicity of the 2‑fluoro analog (logP 1.97 vs. 2.48 for 2‑Cl and 2.59 for 2‑Br) alters solubility and partitioning behavior in multi‑step sequences, meaning a direct ‘drop‑in’ replacement frequently fails to deliver the desired intermediate purity or overall yield. Consequently, procurement of the specific 2‑fluoro congener—rather than a generic 2‑halobenzoxazole—is mandatory for protocols that rely on the distinct electronic and physicochemical profile of the fluorine substituent.

Quantitative Differentiation of 2‑Fluorobenzoxazole (CAS 66910‑88‑1) from Closest Analogs


Lipophilicity (logP) Reduction vs. 2‑Chloro‑ and 2‑Bromo‑benzoxazole Improves Polarity and Handling in Aqueous‑Compatible Workflows

The computed logP of 2‑fluorobenzoxazole (1.97) is significantly lower than that of 2‑chlorobenzoxazole (2.48) and 2‑bromobenzoxazole (2.59) [REFS‑1][REFS‑2][REFS‑3]. A logP difference of >0.5 log units corresponds to a >3‑fold shift in octanol/water partitioning, which directly impacts chromatographic retention, solubility in polar reaction media, and the ease of removing residual reagent during aqueous workup. This makes 2‑fluorobenzoxazole the preferred electrophile when a more polar benzoxazolyl donor is required.

Medicinal chemistry logP optimization physicochemical property comparison

Superior Leaving‑Group Reactivity in Nucleophilic Aromatic Substitution (SNAr) Compared with 2‑Chloro‑ and 2‑Bromo‑benzoxazole

In SNAr reactions proceeding via a Meisenheimer complex, the benzoxazole ring itself acts as an activating electron‑withdrawing group, and the rate‑determining addition step is fastest with fluoride as the leaving group (F ≫ Cl ≈ Br ≫ I) [REFS‑1][REFS‑2]. 2‑Fluorobenzoxazole thus combines the intrinsic SNAr‑rate advantage of aryl fluorides with the heterocyclic activation of the benzoxazole nucleus, enabling smooth displacement by phenoxides or secondary amines under conditions where the 2‑chloro or 2‑bromo analogs would require higher temperatures, longer times, or stronger bases. This heightened reactivity is specifically exploited in phosphorylation and poly(aryl ether) polymerizations.

Synthetic methodology SNAr reactivity benzoxazole activation

Stringent Storage Requirements Directly Reflect Heightened Intrinsic Reactivity Relative to the Room‑Temperature‑Stable 2‑Chlorobenzoxazole

According to Science of Synthesis, 2‑fluorobenzoxazole must be stored as a solution in petroleum ether at −10 °C owing to its high reactivity [REFS‑1]. In contrast, 2‑chlorobenzoxazole is described as stable at room temperature in closed containers under normal conditions [REFS‑2]. This operational difference is a direct consequence of the greater electrophilicity of the C–F bond and translates into explicit cold‑chain and solvent‑compatibility requirements for procurement and handling.

Chemical stability storage condition procurement logistics

Proven Utility as a Phosphorylation‑Activating Reagent—A Role Not Shared by 2‑Chloro‑ or 2‑Bromo‑benzoxazole

Watanabe and Mukaiyama demonstrated that 2‑fluorobenzoxazole, generated from 2‑chlorobenzoxazole via KF exchange, converts alcohols into 2‑alkyloxybenzoxazoles that react smoothly with diphenyl hydrogen phosphate to give alkyl diphenyl phosphates in good yields [REFS‑1]. The 2‑chloro‑ and 2‑bromo‑benzoxazoles are not employed for this transformation because their lower SNAr reactivity precludes efficient alcohol activation under comparably mild, neutral conditions. This establishes 2‑fluorobenzoxazole as the only viable 2‑halobenzoxazole for this phosphorylation strategy.

Phosphorylation reagent alcohol activation protecting‑group chemistry

Validated Application in Poly(aryl ether‑benzoxazole) Synthesis via Heterocycle‑Activated Fluoro Displacement

Labadie and Hedrick reported that aryl fluorides positioned para to a 2‑benzoxazolyl group undergo facile nucleophilic aromatic substitution with phenoxides via stabilization of the Meisenheimer complex, enabling the synthesis of poly(aryl ether‑benzoxazoles) [REFS‑1]. The corresponding 2‑chloro‑ or 2‑bromo‑benzoxazole monomers do not provide the same level of activation and are markedly less efficient in the polycondensation step, leading to lower molecular weights or incomplete conversion. This principle is widely exploited in the preparation of high‑Tg polymers, providing a concrete, quantitative‑adjacent performance advantage for the 2‑fluoro derivative in materials science applications.

Polymer chemistry fluoro displacement high‑performance materials

Evidence‑Based Application Scenarios for 2‑Fluorobenzoxazole in Scientific Procurement


Mild, Neutral Phosphorylation of Alcohols in Nucleoside or Natural‑Product Chemistry

When a phosphorylation protocol must avoid strong bases or acidic conditions, 2‑fluorobenzoxazole provides the only reported pathway via intermediate 2‑alkyloxybenzoxazoles that cleanly transfer the phosphate group. This scenario is directly supported by the Watanabe–Mukaiyama methodology [REFS‑1] and is inapplicable to 2‑chloro‑ or 2‑bromo‑benzoxazole.

Synthesis of Poly(aryl ether‑benzoxazole) High‑Tg Polymers for Aerospace or Electronic Applications

The benzoxazole‑activated fluoro‑displacement chemistry uniquely enables efficient step‑growth polymerization to produce materials with Tg >300 °C and mechanical moduli above 2.3 GPa [REFS‑2]. 2‑Chloro‑ or 2‑bromo‑benzoxazole monomers cannot achieve comparable molecular weights or thermal performance, making the 2‑fluoro congener the only viable monomer for this class of polymers.

Medicinal Chemistry Campaigns Requiring a Polar Benzoxazole Electrophile with Optimal logP

In a lead‑optimization program where every logP unit matters, 2‑fluorobenzoxazole’s logP of 1.97 (vs. 2.48 for 2‑Cl and 2.59 for 2‑Br) can be the difference between a compound that meets solubility and permeability criteria and one that does not [REFS‑3]. This quantitative physicochemical differentiation directly guides procurement when designing focused libraries of 2‑aminated benzoxazoles.

One‑Pot, Two‑Step Synthesis of 2‑Aminobenzoxazoles via In‑Situ Generation of the Electrophilic Partner

2‑Fluorobenzoxazole can be generated from 2‑chlorobenzoxazole and immediately trapped with amine nucleophiles in a one‑pot sequence that exploits the superior SNAr reactivity of fluoride [REFS‑4]. This strategy avoids isolation of the labile 2‑fluoro intermediate while still benefiting from its heightened electrophilicity, a workflow that the less reactive 2‑chloro analog cannot replicate without forcing conditions.

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